N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide
Description
N²-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide is a glycinamide derivative featuring a carbamoyl group linked to a sulfolane (1,1-dioxidotetrahydrothiophen-3-yl) moiety and an N-(3-hydroxyphenyl) substituent.
Properties
Molecular Formula |
C13H17N3O5S |
|---|---|
Molecular Weight |
327.36 g/mol |
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C13H17N3O5S/c17-11-3-1-2-9(6-11)15-12(18)7-14-13(19)16-10-4-5-22(20,21)8-10/h1-3,6,10,17H,4-5,7-8H2,(H,15,18)(H2,14,16,19) |
InChI Key |
QVUDXQZNIYGDON-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The carbamoyl group can be introduced through the reaction of the intermediate with isocyanates or carbamoyl chlorides under controlled temperature and pH conditions. Finally, the glycinamide moiety is attached through amidation reactions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide or thiol derivatives using reducing agents like lithium aluminum hydride (LiAlH~4~).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfone group can form strong interactions with active sites, while the aromatic and glycinamide moieties contribute to binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Glycinamide Backbones
N-(3,4-Dimethoxybenzyl)-N-[2-(1H-indol-3-yl)ethyl]-N²-isobutyl-N²-[(4-nitrophenyl)carbamoyl]glycinamide
- Molecular Formula : C₃₂H₃₇N₅O₆
- Key Features :
- Glycinamide core with a 4-nitrophenyl carbamoyl group.
- Indole and dimethoxybenzyl substituents.
- Higher molecular weight (587.677 Da) compared to the target compound (estimated lower due to simpler substituents).
- Functional Differences :
2-(Dimethylamino)-N-[(4-propan-2-yloxyphenyl)carbamoyl]acetamide
- Key Features: Carbamoyl group attached to a 4-isopropoxyphenyl ring. Dimethylamino substituent on the glycinamide backbone.
- Functional Differences: The isopropoxy group introduces steric bulk and hydrophobicity, differing from the target compound’s 3-hydroxyphenyl (hydrogen-bond donor) and sulfolane (polar, rigid) moieties .
Compounds with Carbamoyl/Carboxamide Functional Groups
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Key Features :
- Benzamide scaffold with a trifluoromethyl group and isopropoxyphenyl substituent.
- Used as a fungicide.
- Comparison :
Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Key Features :
- Cyclopropanecarboxamide core with tetrahydrofuran and chlorophenyl groups.
- Agricultural fungicide.
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn:
Data Table: Structural and Functional Comparison
Biological Activity
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a unique structural arrangement that includes a tetrahydrothiophene ring and carbamoyl group, which contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : Approximately 285.35 g/mol
Structural Features
The compound's structure allows it to engage in various interactions with proteins and enzymes, which may underlie its biological effects.
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. The compound appears to modulate biochemical pathways related to pain and inflammation, potentially through the inhibition of specific enzymes involved in these processes.
Interaction with Biological Targets
The compound's unique structure facilitates binding to various biological targets. It can form hydrogen bonds and hydrophobic interactions with proteins, enhancing its binding affinity. This interaction is crucial for understanding its pharmacological properties and optimizing its therapeutic potential.
In Vitro Studies
Several studies have demonstrated the biological activity of this compound through in vitro assays:
- Anti-inflammatory Activity : The compound has shown significant inhibition of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent.
- Analgesic Effects : Pain models in rodents have indicated that administration of the compound results in reduced pain responses, supporting its use for pain management.
Case Studies
A notable study evaluated the compound's effects on enzyme activity related to inflammation. The results indicated a substantial reduction in the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
| Study | Findings |
|---|---|
| In vitro COX inhibition | Significant reduction in COX-1 and COX-2 activity |
| Pain model in rodents | Decreased pain sensitivity compared to control groups |
Structure-Activity Relationship (SAR)
An analysis of similar compounds has provided insights into the structure-activity relationship, highlighting that modifications to the tetrahydrothiophene ring can enhance biological activity.
Medicinal Chemistry
Given its promising biological activities, this compound may serve as a lead compound for drug development targeting conditions such as:
- Chronic pain
- Inflammatory diseases
Future Research Directions
Further studies are necessary to elucidate the full range of biological activities and mechanisms of action. Research should focus on:
- Detailed pharmacokinetic studies
- Exploration of analogs with enhanced efficacy
- Clinical trials to assess therapeutic potential in humans
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
